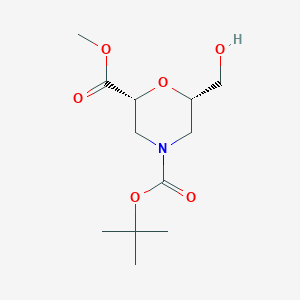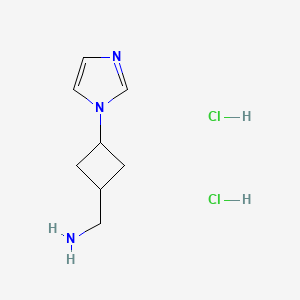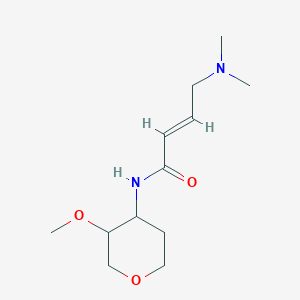![molecular formula C17H14O3 B2823184 (2Z)-6-methoxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 620546-84-1](/img/structure/B2823184.png)
(2Z)-6-methoxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-6-methoxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of a methoxy group at the 6th position and a methylbenzylidene group at the 2nd position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-methoxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of benzofuran-3(2H)-one with an aromatic aldehyde. One common method is the aldol condensation reaction, which can be carried out using various catalysts such as alumina, hydrochloric acid, or other acidic catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-methoxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.
Substitution: The methoxy and benzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-3(2H)-one derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially hydrogenated benzofuran derivatives.
Scientific Research Applications
(2Z)-6-methoxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of (2Z)-6-methoxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is not well-documented. its biological activities are likely related to its ability to interact with specific molecular targets and pathways. For example, its anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(4-methylbenzylidene)benzofuran-3(2H)-one: This compound has a similar structure but with a different substitution pattern on the benzylidene group.
(Z)-2-(4-chlorobenzylidene)benzofuran-3(2H)-one: Another similar compound with a chlorine substitution on the benzylidene group.
Uniqueness
(2Z)-6-methoxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 6th position and the methylbenzylidene group at the 2nd position distinguishes it from other benzofuran derivatives.
Properties
IUPAC Name |
(2Z)-6-methoxy-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-5-3-4-6-12(11)9-16-17(18)14-8-7-13(19-2)10-15(14)20-16/h3-10H,1-2H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZIXQXQVDIDCC-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2823101.png)
![2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]propanamide](/img/structure/B2823102.png)

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2823104.png)

![2-(4-Fluorophenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2823108.png)


![N-(Cyanomethyl)-1-(furan-2-ylmethyl)-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2823113.png)

![(2E)-2-[(3-chloro-4-fluorophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2823115.png)



